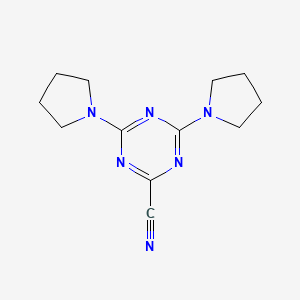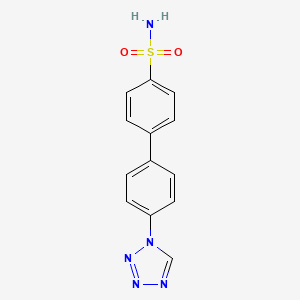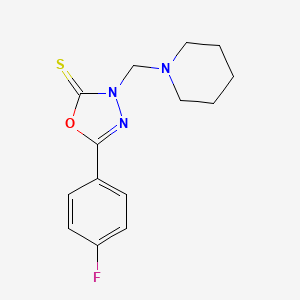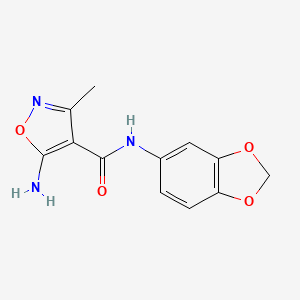![molecular formula C10H9ClN2O2S2 B11492238 N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine](/img/structure/B11492238.png)
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-N-(3,5-dimethoxyphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound that belongs to the class of dithiazoles. Dithiazoles are heterocyclic compounds containing a five-membered ring with two sulfur atoms and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-4-chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine typically involves the following steps:
Formation of the Dithiazole Ring: The dithiazole ring can be synthesized by reacting a suitable precursor with sulfur and a nitrogen source under controlled conditions.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of (5Z)-4-chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced dithiazole derivatives.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-4-chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-4-Chloro-N-phenyl-5H-1,2,3-dithiazol-5-imine: Similar structure but lacks the dimethoxy groups.
(5Z)-4-Bromo-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(5Z)-4-Chloro-N-(3,5-dimethoxyphenyl)-5H-1,2,3-dithiazol-5-imine is unique due to the presence of both the chloro and dimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClN2O2S2 |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-chloro-N-(3,5-dimethoxyphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-14-7-3-6(4-8(5-7)15-2)12-10-9(11)13-17-16-10/h3-5H,1-2H3 |
InChI Key |
YZALTYFOCATYBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C2C(=NSS2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimido[4,5-d]pyrimidin-4(1H)-one, 1-(2-fluorophenyl)-2,3,5,6,7,8-hexahydro-6-(phenylmethyl)-2-thioxo-](/img/structure/B11492158.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11492165.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11492177.png)


![4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11492193.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11492211.png)
![1-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B11492218.png)
![1-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11492237.png)

![3-({[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11492245.png)
![8-[(3-chlorophenyl)methyl]-4-fluoro-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11492251.png)
![Methyl 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11492257.png)
